(2R,3S,4R)-2-[(benzoyloxy)methyl]-4-cyano-4-methyl-5-oxooxolan-3-ylbenzoate
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Overview
Description
(2R,3S,4R)-2-[(benzoyloxy)methyl]-4-cyano-4-methyl-5-oxooxolan-3-ylbenzoate is a complex organic compound with a unique structure that includes a benzoyloxy group, a cyano group, and a methyl group attached to an oxolan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4R)-2-[(benzoyloxy)methyl]-4-cyano-4-methyl-5-oxooxolan-3-ylbenzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Oxolan Ring: The oxolan ring can be synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Benzoyloxy Group: This step involves the esterification of the oxolan ring with benzoyl chloride in the presence of a base such as pyridine.
Addition of the Cyano Group: The cyano group can be introduced through a nucleophilic substitution reaction using a cyanide source like sodium cyanide.
Methylation: The methyl group is typically added via a methylation reaction using a methylating agent such as methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2R,3S,4R)-2-[(benzoyloxy)methyl]-4-cyano-4-methyl-5-oxooxolan-3-ylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzoyloxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide in polar aprotic solvents like dimethyl sulfoxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new esters or amides.
Scientific Research Applications
(2R,3S,4R)-2-[(benzoyloxy)methyl]-4-cyano-4-methyl-5-oxooxolan-3-ylbenzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2R,3S,4R)-2-[(benzoyloxy)methyl]-4-cyano-4-methyl-5-oxooxolan-3-ylbenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.
Properties
Molecular Formula |
C21H17NO6 |
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Molecular Weight |
379.4 g/mol |
IUPAC Name |
[(2R,3S,4R)-3-benzoyloxy-4-cyano-4-methyl-5-oxooxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C21H17NO6/c1-21(13-22)17(28-19(24)15-10-6-3-7-11-15)16(27-20(21)25)12-26-18(23)14-8-4-2-5-9-14/h2-11,16-17H,12H2,1H3/t16-,17-,21-/m1/s1 |
InChI Key |
XTRWWLBHMYBZKJ-CBGDNZLLSA-N |
Isomeric SMILES |
C[C@]1([C@@H]([C@H](OC1=O)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)C#N |
Canonical SMILES |
CC1(C(C(OC1=O)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)C#N |
Origin of Product |
United States |
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